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molecular formula C7H6ClNS B1583922 3-Chlorothiobenzamide CAS No. 2548-79-0

3-Chlorothiobenzamide

Cat. No. B1583922
M. Wt: 171.65 g/mol
InChI Key: OQEBJXXIPHYYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05614520

Procedure details

340 mg of 3-chlorothiobenzamide was dissolved in 10 ml of ethanol, 570 mg of diethyl bromomalonate was added to the solution, and the mixture was heated at 60° C. for 2 hours. After the reaction mixture was cooled, and the resulting crystal was collected by filtration and recrystallized from ethanol to give 408 mg of ethyl 2-(3-chlorophenyl)-4-hydroxy-5-thiazolecarboxylate. This product was hydrolyzed by a conventional process to give 306 mg of 2-(3-chlorophenyl)-4-hydroxy-5-thiazolecarboxylic acid (yield: 60%).
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[S:6].Br[CH:12]([C:18](OCC)=[O:19])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[S:6][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:18]([OH:19])[N:7]=2)[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
ClC=1C=C(C(=S)N)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
570 mg
Type
reactant
Smiles
BrC(C(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the resulting crystal was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C=1SC(=C(N1)O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 408 mg
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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